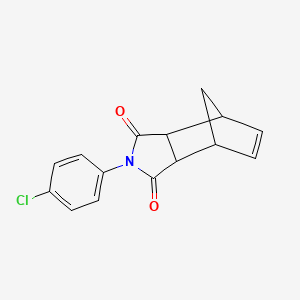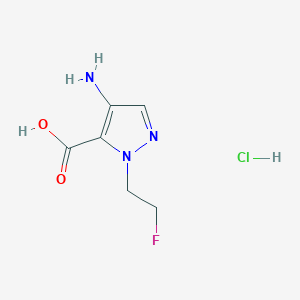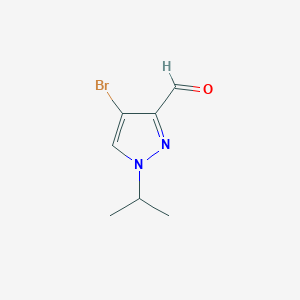![molecular formula C23H17BrFN3O2 B12219606 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B12219606.png)
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a bromophenyl group, and a fluorobenzyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted pyrimidine with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: Used as a probe to study the interaction of small molecules with biological macromolecules.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways.
Pharmaceutical Industry: Potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol involves:
Molecular Targets: It targets specific enzymes such as kinases that are involved in cell signaling pathways.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-methylphenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
Uniqueness
- Bromine Substitution : The presence of the bromine atom in 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol makes it more reactive in substitution reactions compared to its chloro or methyl analogs.
- Biological Activity : The specific substitution pattern enhances its binding affinity to certain biological targets, making it a more potent compound in medicinal chemistry applications.
Properties
Molecular Formula |
C23H17BrFN3O2 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrFN3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
MJRFOZFIHMSYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12219528.png)

![2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12219533.png)


![2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12219556.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12219557.png)
![7-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12219563.png)

![3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12219586.png)
![Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate](/img/structure/B12219596.png)
![4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12219610.png)
![N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12219613.png)

